![molecular formula C32H30Br4O10S2 B3823267 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane](/img/structure/B3823267.png)
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Übersicht
Beschreibung
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane is a complex organic compound characterized by multiple bromine atoms and sulfonyl groups attached to a phenolic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol typically involves multiple steps of bromination and sulfonation. The process begins with the bromination of phenolic compounds using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol undergoes several types of chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc dust in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Zinc dust, acetic acid.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinones, de-brominated phenols, and substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol involves its interaction with specific molecular targets. The compound’s bromine atoms and sulfonyl groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
Compared to these similar compounds, 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol is unique due to its additional sulfonyl groups and the presence of multiple bromine atoms. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFHAVZCFZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Br4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide;oxalic acid](/img/structure/B3823205.png)
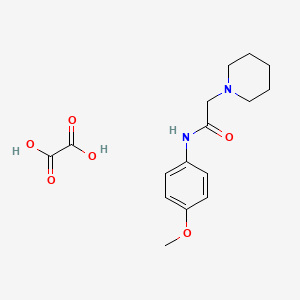
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B3823214.png)
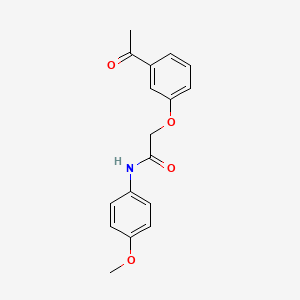
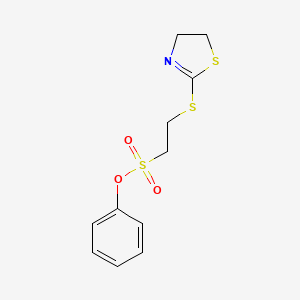
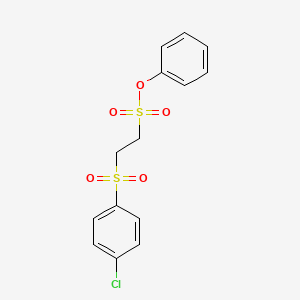
![5-Methyl-5-[3-[(3-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)
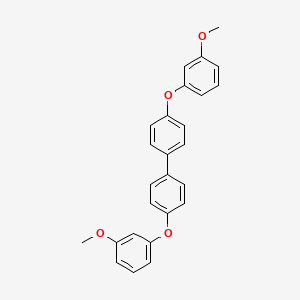
![[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate](/img/structure/B3823262.png)
![4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide](/img/structure/B3823273.png)
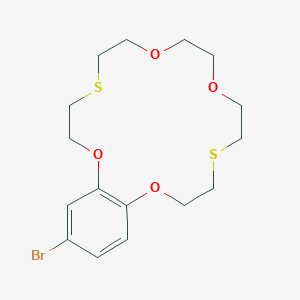
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3823292.png)
![N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3823298.png)
